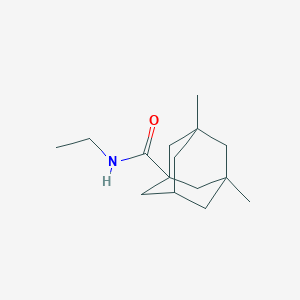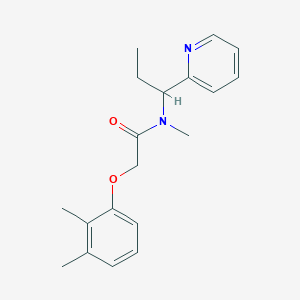
N-ethyl-3,5-dimethyl-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3,5-dimethyl-1-adamantanecarboxamide is a synthetic organic compound belonging to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3,5-dimethyl-1-adamantanecarboxamide typically involves the following steps:
Starting Material: The synthesis begins with 1-adamantanecarboxylic acid.
Esterification: The carboxylic acid is esterified to form the corresponding ester.
Amidation: The ester is then converted to the amide using ethylamine under controlled conditions.
The reaction conditions often involve the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the amide bond. The reactions are typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-3,5-dimethyl-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
N-ethyl-3,5-dimethyl-1-adamantanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral and anticancer properties.
Materials Science: Due to its rigid structure, it is used in the development of advanced materials with high thermal stability.
Biological Studies: The compound is used as a probe to study protein-ligand interactions and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of N-ethyl-3,5-dimethyl-1-adamantanecarboxamide involves its interaction with specific molecular targets. The rigid adamantane core allows the compound to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-1-adamantanecarboxamide
- N-methyl-1-adamantanecarboxamide
- 1-adamantanecarboxamide
Uniqueness
N-ethyl-3,5-dimethyl-1-adamantanecarboxamide is unique due to the presence of both ethyl and dimethyl groups on the adamantane core. This structural modification can enhance its binding affinity to biological targets and improve its pharmacokinetic properties compared to other adamantane derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable subject of study in medicinal chemistry, materials science, and biological research.
Propiedades
IUPAC Name |
N-ethyl-3,5-dimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-16-12(17)15-7-11-5-13(2,9-15)8-14(3,6-11)10-15/h11H,4-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSJQWYFRAGUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C12CC3CC(C1)(CC(C3)(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-isobutyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5421513.png)
![methyl 5-methyl-2-[({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5421514.png)

![2-(1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-2-piperidinyl)pyridine](/img/structure/B5421532.png)
![2,2-dimethyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5421541.png)
![N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5421542.png)
![2-[({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)amino]nicotinonitrile](/img/structure/B5421544.png)


![N-(2-methylbenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5421562.png)
![2,3-dichloro-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5421565.png)
![5-hydroxy-4,7-dimethyl-6-[(3-methylpiperidino)methyl]-2H-chromen-2-one](/img/structure/B5421573.png)
![2-[4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B5421575.png)
![3-[(PHENETHYLAMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID](/img/structure/B5421602.png)
